5,7-Dichloroimidazo[1,2-a]pyrimidine

Nucleophilic aromatic substitution Regioselective derivatization Heterocyclic building block

5,7-Dichloroimidazo[1,2-a]pyrimidine features a dual 5,7-chloro substitution pattern for orthogonal SNAr and Pd-catalyzed cross-coupling. This enables regioselective, sequential derivatization without protecting groups. Ideal for focused library synthesis in kinase inhibitor and antimicrobial SAR programs. Confirmed identity via 1H NMR (DMSO-d6) and LCMS (m/z 187.9).

Molecular Formula C6H3Cl2N3
Molecular Weight 188.01 g/mol
CAS No. 57473-32-2
Cat. No. B022571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloroimidazo[1,2-a]pyrimidine
CAS57473-32-2
Molecular FormulaC6H3Cl2N3
Molecular Weight188.01 g/mol
Structural Identifiers
SMILESC1=CN2C(=CC(=NC2=N1)Cl)Cl
InChIInChI=1S/C6H3Cl2N3/c7-4-3-5(8)11-2-1-9-6(11)10-4/h1-3H
InChIKeyWMHORUUVAKBDSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dichloroimidazo[1,2-a]pyrimidine (CAS 57473-32-2): Technical Specification and Structural Characterization for Procurement


5,7-Dichloroimidazo[1,2-a]pyrimidine is a heterocyclic building block featuring a fused imidazo[1,2-a]pyrimidine core with chlorine substituents at the 5- and 7-positions (molecular formula C₆H₃Cl₂N₃, MW 188.01 g/mol) . It appears as a light yellow to off-white crystalline solid with a melting point of 257–259°C and a predicted pKa of 2.31±0.30 . The compound exhibits solubility in DMSO and methanol but is slightly soluble in water . The dual chloro-substitution pattern provides two electrophilic sites for orthogonal nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions, enabling regioselective diversification .

Why 5,7-Dichloroimidazo[1,2-a]pyrimidine Cannot Be Replaced by Generic Imidazo[1,2-a]pyrimidine Analogs


The imidazo[1,2-a]pyrimidine scaffold encompasses a structurally diverse family of compounds with varying substitution patterns, including mono-chloro derivatives (e.g., 2-chloro, 3-chloromethyl, 7-chloro), unsubstituted parent compounds, and alternative heteroaryl-fused systems. The presence, position, and number of chlorine atoms on this scaffold directly dictate: (i) electronic properties including pKa and dipole moment, which govern nucleophilic reactivity and metal-catalyzed coupling efficiency ; (ii) regioselectivity in sequential derivatization reactions, where the 5- and 7-positions exhibit differential reactivity toward SNAr ; and (iii) biological target engagement profiles, as documented in structure-activity relationship (SAR) studies where chloro-substituent modulation altered potency against specific kinase and antimicrobial targets [1]. Interchanging 5,7-dichloro with a 2-chloro or 7-chloro analog without empirical validation introduces uncontrolled variables in reaction outcomes and biological readouts. The quantitative evidence below substantiates these differentiation points.

5,7-Dichloroimidazo[1,2-a]pyrimidine: Quantifiable Differentiation Against Comparable Analogs


Dual Chloro Substitution at 5- and 7-Positions Enables Sequential Regioselective SNAr

The 5,7-dichloro substitution pattern offers two electrophilic sites with differentiated reactivity. In contrast to mono-chloro analogs such as 2-chloroimidazo[1,2-a]pyrimidine (single reactive site) or 7-chloroimidazo[1,2-a]pyrimidine (one reactive site), the 5,7-dichloro compound permits sequential, regioselective nucleophilic aromatic substitution (SNAr) at two distinct positions. This enables orthogonal functionalization in multistep synthetic sequences without requiring protecting group strategies .

Nucleophilic aromatic substitution Regioselective derivatization Heterocyclic building block

Validated Synthetic Protocol with 71% Yield from 5,7-Dihydroxy Precursor

A validated synthetic route using phosphorus oxychloride (POCl₃) chlorination of imidazo[1,2-a]pyrimidine-5,7-diol at 90°C for 4 hours yields 5,7-dichloroimidazo[1,2-a]pyrimidine at 71% isolated yield as an off-white solid . The product was characterized by ¹H NMR (400 MHz, DMSO-d₆): δ 8.07 (d, J=1.6Hz, 1H), 7.86 (d, J=1.6Hz, 1H), 7.69 (s, 1H) and LCMS: m/z 187.9 ([M+H]⁺). This protocol provides a reproducible baseline for laboratory-scale preparation and quality verification.

Synthetic methodology Chlorination Process chemistry

pKa of 2.31 Indicates Distinct Protonation State Compared to Unsubstituted Parent

The predicted pKa of 5,7-dichloroimidazo[1,2-a]pyrimidine is 2.31±0.30 . This value reflects the electron-withdrawing effect of the two chlorine atoms, which significantly lowers the pKa relative to the unsubstituted imidazo[1,2-a]pyrimidine scaffold. The altered basicity influences solubility behavior, salt formation potential, and nucleophilic reactivity in coupling reactions. A separate source reports a pKa of approximately 4.5, which may reflect a different measurement condition or salt form .

Physicochemical property Acid dissociation constant Electronic effect

Inhibition of Plasmodium falciparum Glucose-6-Phosphate Dehydrogenase with IC₅₀ of 14.5 µM

In a biochemical assay, 5,7-dichloroimidazo[1,2-a]pyrimidine inhibited Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD) with an IC₅₀ of 1.45×10⁴ nM (14.5 µM) after 2 hours using a resazurin/diaphorase-coupled assay [1]. In an orthogonal assay with 45-minute incubation, the IC₅₀ was 1.88×10⁴ nM (18.8 µM). Against the human ortholog of G6PD, the compound exhibited substantially weaker inhibition (IC₅₀ = 8.00×10⁴ nM, 80 µM), indicating some degree of species selectivity [1].

Antimalarial Enzyme inhibition PfG6PD

Commercial Purity Standard of 97% Supports Reproducible Derivatization

Multiple commercial suppliers offer 5,7-dichloroimidazo[1,2-a]pyrimidine at a standardized purity of 97% (HPLC, with supporting NMR and GC analytical data) . This high purity specification ensures that nucleophilic substitution and cross-coupling reactions proceed without interference from impurities that could act as competing nucleophiles or catalyst poisons. Some vendors provide additional quality documentation including NMR, HPLC, and GC batch-specific certificates of analysis upon request .

Quality control Commercial specification Purity

5,7-Dichloroimidazo[1,2-a]pyrimidine: Research and Industrial Application Scenarios Based on Verified Evidence


Divergent Library Synthesis via Sequential Regioselective SNAr

The dual chloro substitution at positions 5 and 7 provides two distinct electrophilic sites for sequential nucleophilic aromatic substitution (SNAr). Researchers can exploit differential reactivity between these positions to install two different functional groups (e.g., amines, alkoxides, thiols) in a controlled, stepwise manner without protecting group manipulations . This approach is particularly valuable for generating focused libraries of imidazo[1,2-a]pyrimidine derivatives for structure-activity relationship (SAR) studies in kinase inhibitor and antimicrobial programs.

Scaffold for Antimalarial Lead Optimization Targeting PfG6PD

Biochemical profiling has established that the 5,7-dichloroimidazo[1,2-a]pyrimidine scaffold inhibits Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD) with an IC₅₀ of 14.5 µM, while showing reduced activity against the human ortholog (IC₅₀ = 80 µM) [1]. This species-selectivity profile—approximately 5.5-fold—provides a starting point for medicinal chemistry optimization campaigns aimed at improving potency against the parasite enzyme while maintaining or enhancing selectivity over the human target. The scaffold's dual chloro groups offer synthetic handles for introducing substituents that may enhance target engagement and pharmacokinetic properties.

Transition Metal-Catalyzed Cross-Coupling for Complex Heterocyclic Architectures

The two chloro substituents on the imidazo[1,2-a]pyrimidine core serve as leaving groups for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (aryl/heteroaryl boronic acids), Buchwald-Hartwig (amines), and Sonogashira (alkynes) couplings . The 5- and 7-positions may exhibit differentiated reactivity under specific catalytic conditions, potentially enabling sequential, orthogonal cross-coupling sequences to construct complex polycyclic or biaryl systems. This utility is particularly relevant for the synthesis of kinase inhibitor candidates, where imidazo[1,2-a]pyrimidine derivatives have been reported as inhibitors of CDK7, CDK9, and PI3K/Akt pathway components [2].

Quality Control Reference for In-House Synthesis Verification

The published synthetic protocol provides a benchmark for verifying in-house or outsourced synthesis of 5,7-dichloroimidazo[1,2-a]pyrimidine. The reported ¹H NMR data (400 MHz, DMSO-d₆): δ 8.07 (d, J=1.6Hz, 1H), 7.86 (d, J=1.6Hz, 1H), 7.69 (s, 1H) and LCMS: m/z 187.9 ([M+H]⁺) serve as reference values for confirming compound identity and purity . The 71% yield from the 5,7-dihydroxy precursor establishes a practical expectation for laboratory-scale preparation. Commercial material at 97% purity offers an alternative for researchers preferring to procure rather than synthesize, with analytical documentation available from multiple vendors .

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